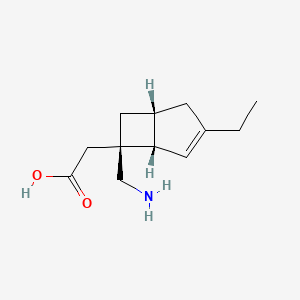

Enantiomer of Mirogabalin

描述

Enantiomer of Mirogabalin is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with an aminomethyl group and an acetic acid moiety, which may contribute to its unique chemical properties and reactivity.

作用机制

Target of Action

Mirogabalin is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC) . These subunits are the primary targets of Mirogabalin. The α2δ subunits play a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

The compound interacts with its targets, the α2δ-1 and α2δ-2 subunits of VGCC, by binding to them . Mirogabalin has a slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC . This selective binding and slower dissociation rate may contribute to its strong analgesic effects .

Biochemical Pathways

It is known that the binding of mirogabalin to the α2δ subunits of vgcc can inhibit the transmission of pain signals in the nervous system . This can lead to downstream effects such as the reduction of neuropathic pain .

Pharmacokinetics

Mirogabalin is rapidly absorbed and eliminated . The exposure of the drug is approximately dose-proportional . In multiple-dose cohorts, the trough plasma concentration increased dose-proportionally, and exposure and clearance were comparable to that following a single 15-mg dose . The mean cumulative amount excreted into urine up to 48 h post-dose increased in a dose-proportional manner, the mean cumulative percentage excreted into urine was 61.9%–74.3%, and renal clearance remained relatively constant .

Result of Action

The molecular and cellular effects of Mirogabalin’s action result in its analgesic effects. By binding to the α2δ subunits of VGCC, Mirogabalin can inhibit the transmission of pain signals in the nervous system . This results in a reduction of neuropathic pain .

生化分析

Biochemical Properties

The Enantiomer of Mirogabalin selectively binds to and modulates the α2δ-1 subunits of voltage-gated calcium channels (VGCCs), which are widely found in the nervous system in areas that mediate pain transmission and processing . The ligand selectivity of the this compound for α2δ-1 and α2δ-2 and its slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC may contribute to its strong analgesic effects .

Cellular Effects

The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting neurotransmitter release at the presynaptic end of the neuron . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level primarily through binding interactions with the α2δ-1 subunits of VGCCs . This binding inhibits calcium-mediated neurotransmitter release in the dorsal horn that would otherwise promote neuronal excitation and sensory signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound have been observed to change over time. Studies have shown that it has a unique binding profile and long duration of action . Its exposure was approximately dose-proportional .

Dosage Effects in Animal Models

In animal models, the effects of the this compound have been observed to vary with different dosages . It has been shown to exhibit an antipruritic effect in a mouse model of atopic dermatitis, and this effect was dose-dependent .

Metabolic Pathways

The this compound is metabolized primarily through glucuronidation at the amine and carboxylic acid moiety . This represents the primary metabolic pathway for this compound .

Transport and Distribution

The this compound is transported and distributed within cells and tissues primarily through the bloodstream . After oral administration, it is almost completely eliminated via urinary excretion .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where the α2δ-1 subunits of VGCCs are present, which are widely found in the nervous system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Enantiomer of Mirogabalin typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

Formation of the bicyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles.

Introduction of the aminomethyl group: This step may involve amination reactions using reagents such as ammonia or amines.

Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Enantiomer of Mirogabalin can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

相似化合物的比较

Similar Compounds

- 2-((1S,5R,6R)-6-(aminomethyl)-3-methylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid

- 2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)propanoic acid

Uniqueness

The unique structural features of Enantiomer of Mirogabalin, such as the specific arrangement of the bicyclic core and functional groups, may confer distinct chemical properties and reactivity compared to similar compounds

属性

IUPAC Name |

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148671 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-15-4 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126555.png)

![2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene](/img/structure/B8126563.png)

![Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate](/img/structure/B8126572.png)

![1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide](/img/structure/B8126605.png)